molecular formula C7H14N2O2 B13023853 Methyl(R)-3-methylpiperazine-1-carboxylate

Methyl(R)-3-methylpiperazine-1-carboxylate

Cat. No.: B13023853
M. Wt: 158.20 g/mol
InChI Key: GHDVBXGGAVRSRN-ZCFIWIBFSA-N
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Description

Methyl®-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-methylpiperazine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl®-3-methylpiperazine-1-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl®-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of Methyl®-3-methylpiperazine-1-carboxylate.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl®-3-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl®-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methylpiperazine-1-carboxylate: Lacks the methyl group at the R position.

    N-methylpiperazine-1-carboxylate: Has a methyl group on the nitrogen atom instead of the R position.

    Piperazine-1-carboxylate: Does not have any methyl groups.

Uniqueness

Methyl®-3-methylpiperazine-1-carboxylate is unique due to the specific placement of the methyl group at the R position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (3R)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

GHDVBXGGAVRSRN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OC

Canonical SMILES

CC1CN(CCN1)C(=O)OC

Origin of Product

United States

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